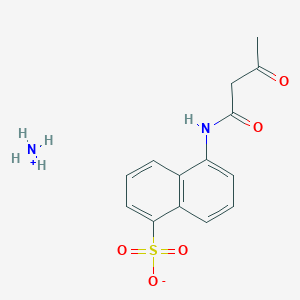
1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalinsulfonsäure, 5-((1,3-Dioxobutyl)amino)-, Monoammoniumsalz ist eine chemische Verbindung mit der Summenformel C14H13NO5S.H3N. Sie ist bekannt für ihre Anwendungen in verschiedenen wissenschaftlichen Bereichen, darunter Chemie, Biologie und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Naphthalinring, eine Sulfonsäuregruppe und eine Aminogruppe umfasst, die an einen Dioxobutyl-Rest gebunden ist.
Vorbereitungsmethoden
Die Synthese von 1-Naphthalinsulfonsäure, 5-((1,3-Dioxobutyl)amino)-, Monoammoniumsalz umfasst mehrere Schritte. Die primäre Syntheseroute beinhaltet die Sulfonierung von Naphthalin, gefolgt von der Einführung der Dioxobutyl-Aminogruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsverfahren können variieren, folgen jedoch im Allgemeinen ähnlichen Prinzipien mit Optimierungen für die großtechnische Synthese.
Analyse Chemischer Reaktionen
1-Naphthalinsulfonsäure, 5-((1,3-Dioxobutyl)amino)-, Monoammoniumsalz durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Sulfonsäuregruppe kann an Substitutionsreaktionen teilnehmen, häufig mit Nukleophilen unter sauren oder basischen Bedingungen.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
1-Naphthalinsulfonsäure, 5-((1,3-Dioxobutyl)amino)-, Monoammoniumsalz hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Reagenz in verschiedenen organischen Synthesereaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden Untersuchungen zu ihren potenziellen therapeutischen Anwendungen durchgeführt.
Industrie: Sie wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Naphthalinsulfonsäure, 5-((1,3-Dioxobutyl)amino)-, Monoammoniumsalz beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Sulfonsäuregruppe kann starke Wechselwirkungen mit Proteinen und Enzymen eingehen, wodurch deren Aktivität möglicherweise gehemmt oder verändert wird. Die Dioxobutyl-Aminogruppe kann ebenfalls eine Rolle bei den biologischen Wirkungen der Verbindung spielen, indem sie mit zellulären Komponenten interagiert.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonic acid, 5-((1,3-dioxobutyl)amino)-, monoammonium salt involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The dioxobutyl amino group may also play a role in the compound’s biological effects by interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalinsulfonsäure, 5-((1,3-Dioxobutyl)amino)-, Monoammoniumsalz kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-Naphthalinsulfonsäure: Fehlt die Dioxobutyl-Aminogruppe, was sie in bestimmten Anwendungen weniger vielseitig macht.
5-Amino-1-naphthalinsulfonsäure: Enthält eine Aminogruppe, aber es fehlt der Dioxobutyl-Rest, was ihre Reaktivität und Wechselwirkungen beeinflusst.
Naphthalin-1-sulfonsäure: Eine einfachere Struktur mit anderen chemischen Eigenschaften und Anwendungen.
Die einzigartige Kombination von funktionellen Gruppen in 1-Naphthalinsulfonsäure, 5-((1,3-Dioxobutyl)amino)-, Monoammoniumsalz macht sie besonders wertvoll für bestimmte wissenschaftliche und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
147152-83-8 |
|---|---|
Molekularformel |
C14H16N2O5S |
Molekulargewicht |
324.35 g/mol |
IUPAC-Name |
azanium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO5S.H3N/c1-9(16)8-14(17)15-12-6-2-5-11-10(12)4-3-7-13(11)21(18,19)20;/h2-7H,8H2,1H3,(H,15,17)(H,18,19,20);1H3 |
InChI-Schlüssel |
LXZYUTZJSPELPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















